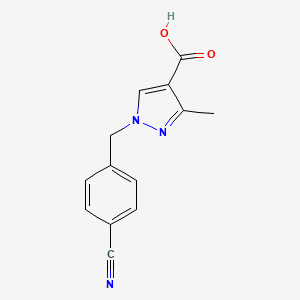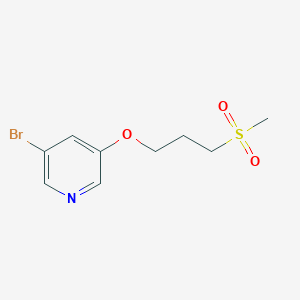
1-(4-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
1-(4-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the linear formula C13H11N3O2 . It has a molecular weight of 241.25 . The IUPAC name for this compound is 1-(4-cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid .
Molecular Structure Analysis
The InChI code for 1-(4-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid is 1S/C13H11N3O2/c1-9-12(13(17)18)8-16(15-9)7-11-4-2-10(6-14)3-5-11/h2-5,8H,7H2,1H3,(H,17,18) . The InChI key is HVLQTKTXQWHECX-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
1-(4-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid is a solid substance stored at room temperature .
Aplicaciones Científicas De Investigación
Improved Synthesis
An improved synthesis method for 1H-pyrazole-4-carboxylic acid, a close derivative of the compound , was developed. This method increased the yield significantly, from 70% to 97.1%, indicating its potential for efficient large-scale production (C. Dong, 2011).
Structural and Spectral Studies
A study focused on the experimental and theoretical analysis of biologically significant pyrazole-4-carboxylic acid derivatives, which are structurally related to the compound of interest. This research provided insights into the chemical shifts and molecular structure, contributing to a deeper understanding of such compounds (S. Viveka et al., 2016).
Functionalization Reactions
Functionalization of 1H-pyrazole-3-carboxylic acid was explored, with the synthesis of various derivatives. This study is relevant as it demonstrates the chemical versatility and potential applications of pyrazole carboxylic acids in different chemical reactions (İ. Yıldırım et al., 2005).
Hydrogen-Bonded Structures
Research on hydrogen-bonded structures of pyrazole derivatives, including 1H-pyrazole-3-carboxylic acid, revealed unique molecular arrangements and interactions. This is key to understanding the chemical behavior and potential applications in materials science (J. Portilla et al., 2007).
Synthesis and Characterization
A study on the synthesis of pyrazole derivatives, including 1H-pyrazole-4-carboxylic acid, and their characterization provided insights into their chemical properties. This information is vital for exploring their applications in various fields of research (J. Xiao & Hong Zhao, 2009).
Potential as Antioxidant Enzyme Mimics
A series of Cu(II) complexes with pyrazole-based ligands, closely related to 1-(4-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid, were studied for their electrochemical and antioxidant properties. These complexes were found to mimic antioxidant enzymes, indicating potential biomedical applications (B. Kupcewicz et al., 2012).
Synthesis of Chemical Hybridizing Agents
A novel conversion process of pyrazole esters to cyano esters was described, with the end products serving as precursors for chemical hybridizing agents in agriculture, specifically for wheat and barley (J. R. Beck et al., 1988).
Safety And Hazards
The safety information for 1-(4-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid indicates that it may be corrosive to metals and toxic if swallowed . It may cause skin and eye damage and may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . Contaminated work clothing should not be allowed out of the workplace .
Propiedades
IUPAC Name |
1-[(4-cyanophenyl)methyl]-3-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-9-12(13(17)18)8-16(15-9)7-11-4-2-10(6-14)3-5-11/h2-5,8H,7H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLQTKTXQWHECX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)O)CC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Chloro-3-[2-(thiophen-3-yl)ethoxy]aniline](/img/structure/B1399940.png)
![N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine](/img/structure/B1399943.png)
![4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B1399944.png)




![3-[2-(Thiophen-3-yl)ethoxy]benzoic acid](/img/structure/B1399953.png)



